molecular formula C13H15NO4 B8804329 Methyl 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate CAS No. 152593-16-3

Methyl 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate

Cat. No. B8804329
CAS RN: 152593-16-3
M. Wt: 249.26 g/mol
InChI Key: BYOVGXWGNXOCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

152593-16-3

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 5-hydroxy-2-(methoxymethyl)-1-methylindole-3-carboxylate

InChI

InChI=1S/C13H15NO4/c1-14-10-5-4-8(15)6-9(10)12(13(16)18-3)11(14)7-17-2/h4-6,15H,7H2,1-3H3

InChI Key

BYOVGXWGNXOCQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C(=C1COC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.1 g of 1,4-benzoquinone (28.7 mmol) was dissolved in 50 ml of acetic acid to which was subsequently added dropwise 2.28 g (14.3 mmol) of methyl 4-methoxy-3-methylamino-2-butenoate and the mixture was stirred for 5 hours at room temperature. After the solvent was distilled off under reduced pressure, the resulting residue was dissolved in ethyl acetate, washed with water and saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. After anhydrous magnesium sulfate was filtered off and the solvent was distilled off under reduced pressure, the residue was purified by a silica gel column chromatography (eluent: hexane-ethyl acetate, 2:1) to obtain 0.78 g of the title compound with a yield of 22%.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methyl 4-methoxy-3-methylamino-2-butenoate
Quantity
2.28 g
Type
reactant
Reaction Step Two
Yield
22%

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